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Compound of Interest

Compound Name: Pentane-3-thiol

Cat. No.: B3054696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for pentane-3-
thiol, a key organosulfur compound. The following sections detail its characterization by

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), offering a foundational dataset for its identification and utilization in

research and development.

Molecular Structure and Spectroscopic Overview
Pentane-3-thiol (C₅H₁₂S) is a thiol with the sulfhydryl group attached to the third carbon of the

pentane chain. Its structure gives rise to a distinct spectroscopic fingerprint, which is crucial for

its unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

pentane-3-thiol.

¹³C NMR Data
The ¹³C NMR spectrum of pentane-3-thiol in chloroform-d (CDCl₃) shows three distinct

signals, corresponding to the three unique carbon environments in the molecule due to its

symmetry.[1]
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Chemical Shift (δ) ppm Carbon Assignment

44.59 C3 (CH-SH)

31.42 C2, C4 (CH₂)

11.55 C1, C5 (CH₃)

¹H NMR Data
The ¹H NMR spectrum provides information on the different types of protons and their

neighboring environments. For pentane-3-thiol, one would expect to see signals for the methyl

(CH₃), methylene (CH₂), methine (CH), and thiol (SH) protons. Due to the molecule's

symmetry, the two ethyl groups are equivalent.

Chemical Shift (δ)
ppm (Predicted)

Proton Assignment Multiplicity Integration

~2.7 CH-SH Quintet 1H

~1.6 SH Triplet 1H

~1.5 CH₂ Quintet 4H

~0.9 CH₃ Triplet 6H

Note: The thiol proton (SH) signal can be broad and its coupling may not always be resolved.

Its chemical shift is also highly dependent on concentration and solvent.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key

absorption bands in the IR spectrum of pentane-3-thiol are characteristic of its alkane

structure and the thiol group.
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Wavenumber (cm⁻¹) Bond Vibration Intensity

~2960-2850 C-H stretch (alkane) Strong

~2550 S-H stretch (thiol) Weak

~1465 C-H bend (alkane) Medium

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of pentane-3-thiol results in the formation of a

molecular ion and various fragment ions, which are useful for determining its molecular weight

and aspects of its structure.[2][3]

m/z Ion Notes

104 [C₅H₁₂S]⁺• Molecular Ion (M⁺•)[2][3]

75 [C₃H₇S]⁺ Loss of an ethyl radical (•C₂H₅)

61 [C₂H₅S]⁺ Alpha-cleavage

47 [CH₃S]⁺
Rearrangement and

fragmentation

43 [C₃H₇]⁺ Base Peak

29 [C₂H₅]⁺ Ethyl cation

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of pentane-3-thiol in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Acquisition:
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Place the sample in a 400 MHz (or higher) NMR spectrometer.

Acquire a one-dimensional ¹H spectrum using a standard pulse program.

Typical parameters include a spectral width of 15 ppm, 8-16 scans, an acquisition time of

2-4 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Using the same sample, acquire a proton-decoupled ¹³C spectrum.

Typical parameters on a 100 MHz (for ¹³C) spectrometer include a spectral width of 200-

220 ppm, a larger number of scans (e.g., 128 or more) due to the low natural abundance

of ¹³C, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.

IR Spectroscopy Protocol
Sample Preparation: As pentane-3-thiol is a liquid, a neat spectrum can be obtained by

placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl)

salt plates to form a thin film.

Data Acquisition:

Place the salt plates in the sample holder of an FTIR spectrometer.

Record a background spectrum of the clean salt plates.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry Protocol
Sample Introduction: Introduce a small amount of pentane-3-thiol into the mass

spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for

volatile liquids.

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.[2]
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Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or

time-of-flight).

Detection: A detector records the abundance of each ion at a specific mass-to-charge ratio

(m/z).

Logical Workflow for Structural Elucidation
The combination of these spectroscopic techniques provides a comprehensive characterization

of pentane-3-thiol.

Spectroscopic Analysis

Data Interpretation

Unknown Sample
(Presumed Pentane-3-thiol)

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy
(¹H and ¹³C)

Molecular Weight = 104
Fragmentation Pattern

S-H stretch (~2550 cm⁻¹)
C-H stretch (~2900 cm⁻¹)

¹³C Signals (3)
¹H Signals & Coupling

Structural Confirmation:
Pentane-3-thiol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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